Ethyl cinnamate-d4
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Overview
Description
Ethyl cinnamate-d4 is a deuterated derivative of ethyl cinnamate, an ester formed from cinnamic acid and ethanol. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl cinnamate-d4 can be synthesized through the esterification of deuterated cinnamic acid (cinnamic acid-d4) with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterated reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: Ethyl cinnamate-d4 undergoes various chemical reactions, including:
Oxidation: Conversion to cinnamic acid-d4 using oxidizing agents like potassium permanganate.
Reduction: Reduction to ethyl hydrocinnamate-d4 using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions where the phenyl ring undergoes substitution with halogens like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Cinnamic acid-d4.
Reduction: Ethyl hydrocinnamate-d4.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Ethyl cinnamate-d4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its deuterium labeling.
Biology: Employed in metabolic studies to trace the incorporation and transformation of cinnamate derivatives in biological systems.
Industry: Utilized in the synthesis of biobased functional materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of ethyl cinnamate-d4 involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: this compound interacts with the cell membrane of microorganisms, disrupting their integrity and leading to cell death.
Antifungal Activity: The compound binds to ergosterol in the fungal cell membrane, causing increased membrane permeability and cell lysis.
Comparison with Similar Compounds
Ethyl cinnamate-d4 can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Butyl cinnamate-d4: Contains a butyl ester group, leading to different physical and chemical properties.
Cinnamic acid-d4: The parent acid form of this compound, used in similar applications but with different reactivity.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying reaction mechanisms. Its ester group also imparts specific reactivity and solubility properties that differentiate it from other cinnamate derivatives .
Properties
Molecular Formula |
C8H6BrFO |
---|---|
Molecular Weight |
221.06 g/mol |
IUPAC Name |
2-bromo-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H6BrFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2/i1D,2D,3D,4D |
InChI Key |
ZJFWCELATJMDNO-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)CBr)[2H])[2H])F)[2H] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)F |
Origin of Product |
United States |
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